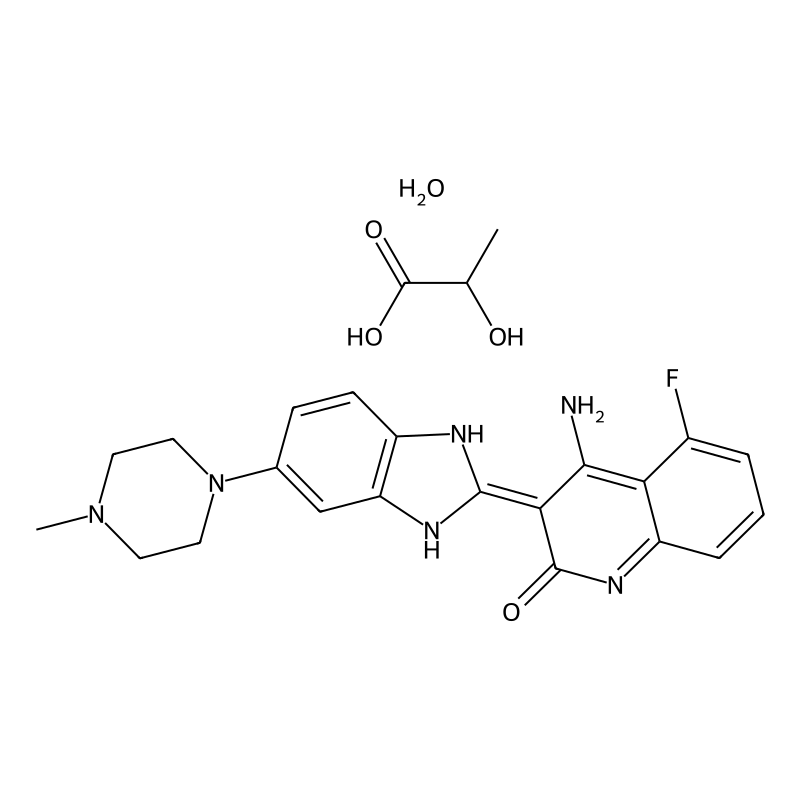

Dovitinib lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Dovitinib lactate is a multi-targeted tyrosine kinase inhibitor, meaning it can bind to and inhibit several different RTKs. Some of the key targets include:

- Flt-3: Plays a role in the development of some blood cancers [].

- c-Kit: Involved in the growth and survival of various cell types, mutations in this gene are linked to some cancers [].

- Fibroblast growth factor receptors (FGFRs): Important for cell growth, development, and angiogenesis (blood vessel formation) [].

- Vascular endothelial growth factor receptors (VEGFRs): Critical for angiogenesis [].

- Platelet-derived growth factor receptors (PDGFRs): Involved in cell growth and proliferation [].

By inhibiting these different targets, dovitinib lactate can potentially interfere with multiple signaling pathways essential for tumor growth and survival.

Anti-Cancer Effects

Dovitinib lactate has been investigated in pre-clinical studies and clinical trials for its potential to treat various cancers. Here are some examples:

- Renal cell carcinoma (RCC): This type of kidney cancer can be resistant to other targeted therapies. Studies have explored dovitinib lactate as a potential treatment option for RCC patients who have not responded to other drugs.

- Hepatocellular carcinoma (HCC): The most common type of liver cancer. Research suggests dovitinib lactate may inhibit the growth and spread of HCC by targeting multiple signaling pathways.

- Gastrointestinal stromal tumors (GISTs): These are tumors that form in the digestive system. Dovitinib lactate is being investigated as a treatment option for GISTs that are resistant to imatinib, another targeted therapy drug.

Dovitinib lactate, also known as Dovitinib lactate hydrate or TKI258, is an orally bioavailable small molecule that serves as a lactate salt of a benzimidazole-quinolinone compound. It exhibits potent inhibitory activity against various receptor tyrosine kinases (RTKs) that are crucial in tumor growth and angiogenesis. The compound has the chemical formula C24H29FN6O5 and a molecular weight of approximately 500.53 g/mol .

Dovitinib lactate acts as a multi-targeted tyrosine kinase inhibitor. It binds to and inhibits the activity of several RTKs, including:

- Fibroblast growth factor receptor (FGFR) 1, 3, and 4 [].

- Vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3 [].

- Platelet-derived growth factor receptor (PDGFR) alpha and beta [].

- FMS-like tyrosine kinase 3 (FLT3) [].

- Stem cell factor receptor (c-KIT) [].

By inhibiting these enzymes, dovitinib lactate disrupts signaling pathways that are essential for tumor cell proliferation, survival, and blood vessel formation [].

Dovitinib lactate is a prescription drug with potential side effects. Common side effects include fatigue, diarrhea, mouth sores, rash, and high blood pressure [].

Dovitinib lactate can also cause serious side effects, including:

- Liver damage [].

- Bleeding [].

- Gastrointestinal perforation (a hole in the stomach or intestine) [].

- High blood pressure that is difficult to control [].

Dovitinib lactate is contraindicated in pregnant women and women who are breastfeeding due to the potential for birth defects and harm to the infant [].

- Formation of the quinolinone structure: This may involve cyclization reactions.

- Introduction of the benzimidazole ring: This is often accomplished through condensation reactions.

- Lactate salt formation: The final step typically involves neutralizing the compound with lactic acid to form Dovitinib lactate .

The biological activity of Dovitinib lactate is characterized by its ability to inhibit multiple kinases associated with various cancers, including acute myeloid leukemia and multiple myeloma. Preclinical studies have demonstrated that Dovitinib effectively inhibits the proliferation of human multiple myeloma cell lines expressing mutant fibroblast growth factor receptor 3, while showing less efficacy against wild-type receptors . Its mechanism involves strong binding to fibroblast growth factor receptor 3, which inhibits its phosphorylation and subsequent signaling pathways that promote tumor growth .

Dovitinib lactate is primarily investigated for its applications in oncology. Its role as a multikinase inhibitor positions it as a potential therapeutic agent for treating various cancers by targeting multiple pathways involved in tumor progression and angiogenesis. Clinical trials are ongoing to evaluate its effectiveness and safety in patients with specific types of malignancies .

Studies have shown that Dovitinib lactate interacts with several biological molecules, particularly kinases involved in cancer signaling pathways. Its interactions can lead to significant alterations in cellular signaling cascades that control proliferation and survival of cancer cells. Notably, it has been shown to inhibit the activity of fibro

Dovitinib lactate represents a sophisticated multi-targeted tyrosine kinase inhibitor that exemplifies contemporary challenges in pharmaceutical synthesis and manufacturing. As a benzimidazole-quinolinone compound with the molecular formula Carbon 24 Hydrogen 29 Fluorine 1 Nitrogen 6 Oxygen 5 and molecular weight of 500.53 grams per mole [1], its synthesis requires careful orchestration of multiple chemical transformations while maintaining both efficiency and quality standards.

Traditional Multi-Step Organic Synthesis Protocols

The synthesis of dovitinib lactate follows established multi-step organic synthesis principles, requiring the construction of two key heterocyclic frameworks: the benzimidazole moiety and the quinolinone core. Traditional organic synthesis approaches for benzimidazole derivatives typically employ the Phillips method, which involves condensation of ortho-phenylenediamine with substituted aldehydes or carboxylic acids [2] [3].

For dovitinib lactate synthesis, the process begins with the formation of the benzimidazole structure through cyclization reactions . The synthesis involves formation of the quinolinone structure as a critical intermediate step, requiring precise control of reaction conditions to achieve optimal yields. Traditional synthetic routes employ multiple purification steps between intermediates, with each step typically requiring isolation and characterization before proceeding to subsequent transformations.

The multi-step protocol typically incorporates several key transformations: formation of the 4-methylpiperazin-1-yl substituted benzimidazole unit, construction of the fluoroquinolinone framework, and final coupling to form the complete dovitinib structure [5]. Traditional batch synthesis methods for similar benzimidazole-quinolinone compounds have employed reagents such as zinc triflate, iron chloride on alumina, and various Lewis acid catalysts to facilitate cyclization reactions [2].

Critical process parameters in traditional synthesis include temperature control, typically ranging from 120-180 degrees Celsius for cyclization reactions, reaction time optimization to minimize side product formation, and careful selection of solvents to balance reaction efficiency with product isolation [6] [7]. The formation of the quinolinone core particularly requires attention to regioselectivity and prevention of unwanted substitution patterns.

Microchannel Reactor-Based Continuous Flow Synthesis

Continuous flow synthesis represents a paradigmatic shift in pharmaceutical manufacturing, offering enhanced process control, improved safety profiles, and potential for real-time optimization [8] [9]. For dovitinib lactate synthesis, microreactor technology provides significant advantages over traditional batch processing, particularly in managing the complex multi-step sequence required for this compound.

Microchannel reactors enable precise temperature and residence time control, critical for managing the sensitive cyclization reactions involved in benzimidazole formation [10] [11]. The enhanced heat and mass transfer characteristics of microreactors allow for more uniform reaction conditions, reducing the formation of impurities and improving overall yield consistency [12]. Flow rates can be optimized to achieve residence times ranging from minutes to hours, depending on the specific transformation requirements.

For pharmaceutical applications, continuous flow synthesis offers several process intensification benefits: reduced reaction volumes minimize safety risks associated with hazardous intermediates, improved mixing efficiency enhances reaction selectivity, and continuous operation reduces batch-to-batch variability [13]. The modular nature of flow systems allows for easy optimization of individual reaction steps without affecting the entire synthetic sequence.

Implementation of continuous flow synthesis for dovitinib lactate requires careful consideration of reagent compatibility across multiple reaction steps. Solvent selection becomes particularly critical, as the same solvent system must support multiple transformations or efficient solvent switching must be incorporated [14]. Temperature ramping capabilities in modern microreactors enable complex thermal profiles that can optimize each reaction step while maintaining overall process efficiency.

Recent advances in automated flow systems have enabled push-button synthesis capabilities for complex pharmaceutical intermediates, with residence times optimized through real-time monitoring and feedback control [8]. These systems can achieve consistent product quality while reducing manual intervention and potential for human error.

Critical Intermediate Characterization and Purification

Analytical characterization of dovitinib lactate intermediates requires sophisticated analytical methodologies to ensure product quality and process consistency. High-Performance Liquid Chromatography emerges as the analytical method of choice for most pharmaceutical intermediates, providing excellent separation efficiency and quantitative accuracy [15] [16].

For dovitinib lactate synthesis, critical intermediate characterization typically employs reverse-phase High-Performance Liquid Chromatography with ultraviolet detection for purity assessment and impurity profiling [17] [18]. The benzimidazole-quinolinone structure requires careful optimization of mobile phase conditions, typically employing acetonitrile-water or methanol-water systems with appropriate pH buffering to achieve optimal peak resolution.

Mass spectrometry coupled with liquid chromatography provides definitive structural confirmation of intermediates and enables identification of process-related impurities [19]. For dovitinib lactate intermediates, electrospray ionization mass spectrometry offers excellent sensitivity and structural information, particularly important for confirming the correct regioisomers during benzimidazole formation.

Nuclear magnetic resonance spectroscopy serves as the gold standard for structural elucidation of synthetic intermediates. For benzimidazole-quinolinone compounds, both proton and carbon-13 Nuclear Magnetic Resonance provide critical information about substitution patterns and confirm successful cyclization reactions [6]. Characteristic chemical shifts for the benzimidazole protons and quinolinone carbonyl carbons serve as diagnostic markers for reaction progress.

Purification strategies for dovitinib lactate intermediates must balance efficiency with throughput requirements. Traditional column chromatography remains widely employed for intermediate purification, with silica gel and reverse-phase sorbents providing complementary separation mechanisms [20] [21]. Supercritical fluid chromatography has gained prominence for purification of pharmaceutical intermediates, offering reduced solvent consumption and improved separation of chiral compounds [20].

In-line purification techniques are increasingly important for continuous synthesis applications, enabling real-time removal of impurities without interrupting the synthetic sequence [14]. Scavenger columns, membrane filtration, and continuous extraction systems provide automated purification capabilities that integrate seamlessly with flow synthesis platforms.

Green Chemistry Approaches in Industrial Production

Green chemistry principles have become increasingly important in pharmaceutical manufacturing, driven by environmental regulations, cost considerations, and corporate sustainability initiatives [22] [23]. For dovitinib lactate production, implementation of green chemistry approaches focuses on several key areas: solvent selection and recycling, catalysis optimization, waste minimization, and energy efficiency.

Solvent selection represents one of the most impactful green chemistry interventions in pharmaceutical synthesis. Traditional organic solvents such as dichloromethane and acetonitrile, while effective, pose significant environmental and safety concerns [22]. Green alternatives include water-based systems, ionic liquids, and bio-derived solvents that maintain reaction efficiency while reducing environmental impact.

For benzimidazole synthesis, water has emerged as an attractive green solvent, particularly when combined with appropriate surfactants or co-solvents [24] [25]. Recent advances have demonstrated effective quinoline synthesis using water-ethanol mixtures, significantly reducing dependence on chlorinated solvents. Ethyl lactate, as a bio-derived solvent, offers excellent compatibility with pharmaceutical synthesis while providing biodegradability and low toxicity [26] [24].

Catalysis optimization represents another critical component of green chemistry implementation. Heterogeneous catalysts offer advantages over homogeneous systems through improved catalyst recovery and reduced metal contamination in final products [27]. Iron-based catalysts have shown particular promise for benzimidazole synthesis, offering earth-abundant, low-toxicity alternatives to precious metal catalysts [25] [3].

Biocatalysis has emerged as a powerful green chemistry tool for pharmaceutical synthesis, providing excellent selectivity under mild reaction conditions [22] [28]. Enzymatic transformations can achieve high stereoselectivity with minimal waste generation, particularly valuable for asymmetric synthesis requirements in pharmaceutical applications.

Process intensification through continuous manufacturing offers significant environmental benefits through reduced energy consumption, improved atom economy, and minimized waste generation [12] [29]. Integration of renewable energy sources into pharmaceutical manufacturing further enhances the sustainability profile of dovitinib lactate production.

Solvent recovery and recycling systems have become standard practice in modern pharmaceutical manufacturing, with sophisticated distillation and purification systems enabling greater than 95% solvent recovery in many applications [29] [27]. These systems not only reduce environmental impact but also provide significant cost savings through reduced raw material consumption.

Real-time process monitoring enables optimization of reaction conditions to minimize waste formation and maximize yield [30] [31]. Advanced analytical techniques, including in-line spectroscopy and automated sampling systems, provide continuous feedback for process control and optimization.

The implementation of green chemistry principles in dovitinib lactate production requires comprehensive lifecycle assessment to quantify environmental benefits and identify optimization opportunities. Metrics such as the Environmental factor (waste-to-product ratio), carbon footprint, and water consumption provide quantitative measures of sustainability improvements [12] [23].

Regulatory frameworks increasingly recognize and incentivize green chemistry practices, with agencies such as the Environmental Protection Agency promoting sustainable chemical manufacturing through guidance documents and assessment tools [28] [32]. These initiatives create both regulatory compliance benefits and competitive advantages for companies implementing green chemistry principles.